N-(2-methoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of a compound are the proteins or enzymes in the body that the compound interacts with. These could be receptors, ion channels, or enzymes that play a role in cellular processes. The specific targets of SMR000076623 are currently unknown .
Mode of Action
The mode of action refers to how the compound interacts with its targets and the resulting changes that occur in the cell. This could involve the compound binding to its target, inhibiting its function, or enhancing its activity. The specific mode of action of SMR000076623 is currently unknown .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the product of one enzyme acts as the substrate for the next. These pathways are crucial for processes such as metabolism, cell signaling, and cell cycle regulation. The specific biochemical pathways affected by SMR000076623 are currently unknown .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. It influences the duration and intensity of the drug’s pharmacologic action. The specific ADME properties of SMR000076623 and their impact on its bioavailability are currently unknown .
Result of Action
The result of action refers to the molecular and cellular effects of the compound’s action. This could involve changes in cell behavior, gene expression, or cellular signaling. The specific molecular and cellular effects of SMR000076623’s action are currently unknown .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. These factors could include temperature, pH, presence of other molecules, and the specific type of cells or tissues in which the compound is present. The specific environmental factors influencing the action of SMR000076623 are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: This can be achieved by reacting the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., acid chloride or ester) under appropriate conditions.
Attachment of the 2-Methoxybenzyl Group: This step involves the alkylation of the piperidine nitrogen with 2-methoxybenzyl chloride or a similar reagent.
Introduction of the Methylsulfonyl Group: This can be done by reacting the piperidine derivative with methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents include halides (e.g., chlorides, bromides), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-piperidine-4-carboxamide: Lacks the methylsulfonyl group.
N-(2-methoxybenzyl)-1-(methylsulfonyl)piperidine: Lacks the carboxamide group.
N-(2-methoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxylic acid: Carboxylic acid instead of carboxamide.
Uniqueness
N-(2-methoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to the presence of both the methylsulfonyl and carboxamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)11-16-15(18)12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXOSXXRVZLPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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